REACTION_CXSMILES
|
[F:1][C:2]([F:23])([F:22])[C:3]1[CH:4]=[C:5]2[C:9](=[C:10]([CH2:12][OH:13])[CH:11]=1)[N:8](COCC[Si](C)(C)C)[N:7]=[CH:6]2.FC(F)(F)C1C=C2C(=C(C=O)C=1)N(COCC[Si](C)(C)C)N=C2.[BH4-].[Na+]>C(O)C>[F:23][C:2]([F:1])([F:22])[C:3]1[CH:4]=[C:5]2[C:9](=[C:10]([CH:12]=[O:13])[CH:11]=1)[NH:8][N:7]=[CH:6]2 |f:2.3|
|
Name
|
(5-(Trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-7-yl)methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C2C=NN(C2=C(C1)CO)COCC[Si](C)(C)C)(F)F
|
Name
|
5-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-7-carbaldehyde
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C2C=NN(C2=C(C1)C=O)COCC[Si](C)(C)C)(F)F
|
Name
|
|
Quantity
|
0.055 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
CUSTOM
|
Details
|
quenched by addition of saturated ammonium chloride
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove most of the ethanol
|
Type
|
ADDITION
|
Details
|
poured into diethyl ether
|
Type
|
WASH
|
Details
|
The ethereal was washed with water (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give 0.985 g (98%) as an oil which
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
FC(C=1C=C2C=NNC2=C(C1)C=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |